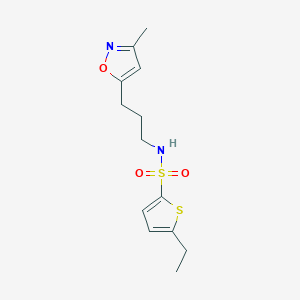

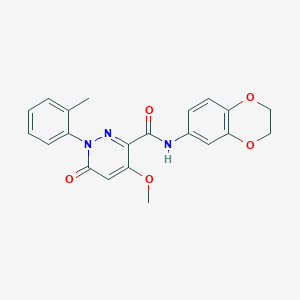

5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-NH2). They are widely used in medicine for their antibacterial properties .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds . Sulfonamides can be synthesized by the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be influenced by various factors, including the side-chain substituents . The presence of different substituents can lead to the formation of polymorphs .Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives can be complex and are influenced by various factors, such as the presence of solvents and the type of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” would depend on its specific structure. Factors that could influence these properties include the presence of functional groups and the overall molecular structure .Aplicaciones Científicas De Investigación

Biochemical Applications

5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide, as part of the broader category of sulfonamide compounds, finds significant utility in biochemical research, particularly in the study of enzyme inhibition. Sulfonamides like this compound are known to act as analogs of p-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria and serving as a basis for antibacterial properties. This mechanism is crucial for understanding bacterial growth inhibition and is applied in the development of antimicrobial agents. Additionally, sulfonamide compounds have been investigated for their potential in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye. Research on sulfonamide derivatives, including those with thiophene moieties, explores their application in treating conditions like glaucoma through topical ocular hypotensive activity by inhibiting carbonic anhydrase in the eye.

Antimicrobial and Anticancer Research

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, including thiophene sulfonamides, have been a focal point in antimicrobial and anticancer research. These compounds are synthesized to target a broad spectrum of bacterial and fungal pathogens. The antimicrobial activities of these synthesized compounds are assessed through in vitro studies against various bacterial and fungal isolates. Moreover, certain thiophene sulfonamide derivatives have demonstrated significant cytotoxic activities against cancer cell lines, such as human breast cancer cells, making them a subject of interest in anticancer drug development.

Material Science and Sensor Development

In material science, sulfonamide compounds with heterocyclic structures like thiophene have been incorporated into polymers to create materials with unique photochromic properties. These properties are of particular interest for applications in smart materials and sensors. For instance, polymers containing sulfonamide-substituted azobenzene groups exhibit reversible photochromic behavior, which is useful in developing optical sensors and switches. Additionally, sulfonamide derivatives have been utilized in the fabrication of sensitive electrochemical sensors for the detection of pharmaceutical compounds, showcasing their potential in environmental monitoring and quality control of pharmaceutical products.

- Zmijewski et al., 2006 discuss the biocatalysis in drug metabolism and its implications in AMPA receptor potentiation.

- Prugh et al., 1991 and Barnish et al., 1981 explore the topical ocular hypotensive activity and cerebrovasodilatation through selective inhibition of carbonic anhydrase.

- Azab et al., 2013 focus on the synthesis of new heterocyclic compounds with antibacterial applications.

- Ortyl et al., 2002 provide insights into the use of sulfonamide derivatives in the creation of photochromic polymers.

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-3-12-6-7-13(19-12)20(16,17)14-8-4-5-11-9-10(2)15-18-11/h6-7,9,14H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOCODPADIPWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCCC2=CC(=NO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)

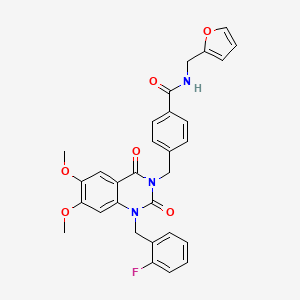

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

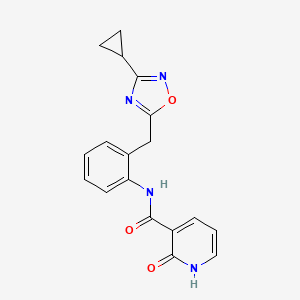

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)

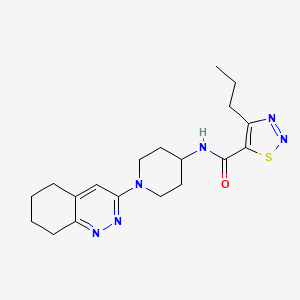

![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)

![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)